molecular formula C25H24N2O4 B464733 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 326874-37-7

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Numéro de catalogue: B464733
Numéro CAS: 326874-37-7
Poids moléculaire: 416.5g/mol
Clé InChI: NKIZUUDAMWOGNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This tricyclic pyrazolo-benzoxazine derivative features a six-membered benzoxazine ring fused with a pyrazole moiety. The substitution pattern includes a phenyl group at position 2 and a 3,4,5-trimethoxyphenyl group at position 5. Molecular docking studies targeting butyrylcholinesterase (BuChE, PDB 1P0I) suggest that the six-membered benzoxazine ring enhances binding affinity compared to seven-membered benzoxazepine analogs due to improved steric compatibility with the enzyme's active site . The compound was synthesized as part of a broader effort to develop cholinesterase inhibitors for neurodegenerative diseases, with structural modifications aimed at optimizing pharmacological activity .

Propriétés

IUPAC Name

2-phenyl-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-28-22-13-17(14-23(29-2)24(22)30-3)25-27-20(18-11-7-8-12-21(18)31-25)15-19(26-27)16-9-5-4-6-10-16/h4-14,20,25H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIZUUDAMWOGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Activité Biologique

2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions including cyclization and functionalization of precursor compounds. The characterization of synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity .

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity Against HepG2 Cells : Compounds derived from this scaffold were tested for cytotoxicity in HepG2 hepatocellular carcinoma cells. Results indicated IC50_{50} values ranging from 1.38 to 3.21 μM for the most potent derivatives . This suggests a strong inhibitory effect on cancer cell proliferation.
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the disruption of microtubule dynamics by binding to the colchicine site on tubulin. This leads to cell cycle arrest and apoptosis in cancer cells . Specifically, compound derivatives were shown to induce apoptosis through the activation of caspases and modulation of apoptotic proteins such as p53 and Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities associated with related compounds. For example:

  • Antimicrobial Screening : Certain derivatives demonstrated significant antimicrobial effects against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or function .

Study 1: Cytotoxic Evaluation in HepG2 Cells

A study evaluated several synthesized derivatives for their cytotoxic effects on HepG2 cells. The most potent compound exhibited an IC50_{50} value significantly lower than that of standard chemotherapeutics like podophyllotoxin. Flow cytometry analysis revealed that treatment with this compound resulted in a marked increase in early and late apoptotic cells compared to untreated controls .

CompoundIC50_{50} (μM)Mechanism
Compound 91.38Induces apoptosis via p53 activation
Compound 102.52Disrupts microtubule dynamics
Compound 113.21Activates caspase pathways

Study 2: Antimicrobial Activity Assessment

Another case study focused on the antimicrobial properties of related compounds derived from the same synthetic pathway. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityTarget Organisms
Compound AStrongE. coli, S. aureus
Compound BModeratePseudomonas aeruginosa

Applications De Recherche Scientifique

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of dihydropyrazolo compounds exhibit significant antimicrobial properties. For instance, a study found that certain synthesized derivatives showed promising antibacterial effects against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antioxidant Properties

The antioxidant potential of 2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been demonstrated through various assays. These properties are crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have investigated the efficacy and safety of this compound:

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited higher activity against Gram-positive bacteria compared to standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant capabilities using DPPH and ABTS assays, compounds derived from this benzoxazine showed significant free radical scavenging activity. This suggests their potential use in formulations aimed at reducing oxidative stress .

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
Target Compound: 2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[...] C25H23N2O4 415.47 1.29* 550.0* 3,4,5-Trimethoxyphenyl, Phenyl
5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[...] (CAS 298193-27-8) C22H17ClN2O 360.84 1.3 513.1 3-Chlorophenyl, Phenyl
5-(2,4-Dimethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[...] C23H21N2O 341.43 1.19 518.9 2,4-Dimethylphenyl, Phenyl
9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[...] C26H25ClN2O5 480.95 N/A N/A 2,3,4-Trimethoxyphenyl, 4-Methoxyphenyl

*Predicted values based on analogous structures .

Key Observations :

  • Chlorine substitution (e.g., in CAS 298193-27-8) reduces molecular symmetry and may enhance lipophilicity, as evidenced by higher density (1.3 g/cm³) .
Cholinesterase Inhibition

The target compound demonstrated enhanced BuChE inhibition (IC50 = 0.87 µM) compared to seven-membered benzoxazepine analogs, attributed to optimal ring size and substituent placement . In contrast, analogs lacking the 3,4,5-trimethoxyphenyl group (e.g., 5-(3-chlorophenyl)-2-phenyl derivative) showed weaker activity (IC50 > 10 µM) .

Herbicidal Activity

Compounds with 3,4,5-trimethoxyphenyl substituents, including the target compound, exhibited moderate herbicidal activity against Brassica napus (rape), with inhibition rates of 60–70% at 100 µg/mL. However, activity against Echinochloa crus-galli (barnyard grass) was negligible, suggesting selectivity linked to phenyl ring substitution .

Anticancer Potential

Though direct data for the target compound are unavailable, structurally related combretastatin analogs (e.g., 3,4,5-trimethoxyphenyl-linked derivatives) exhibit potent tubulin polymerization inhibition and anticancer activity .

Drug-Likeness and Bioavailability

  • Lipinski’s Rule Compliance: All pyrazolo-benzoxazine derivatives, including the target compound, comply with Lipinski’s and Veber’s rules (molecular weight < 500, hydrogen bond donors < 5, acceptors < 10), indicating favorable oral bioavailability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a fused pyrazolo[1,5-c][1,3]benzoxazine core, a phenyl group at position 2, and a 3,4,5-trimethoxyphenyl substituent at position 4. The electron-rich methoxy groups enhance π-π stacking and hydrogen-bonding potential, while the fused heterocyclic system introduces steric constraints and electronic anisotropy. These features affect solubility, binding affinity, and regioselectivity in reactions .

Methodological Insight : Use X-ray crystallography (as in ) to resolve bond angles and planarity. Computational tools like DFT can model electronic distributions to predict reactive sites .

Q. What synthetic routes are commonly employed for pyrazolo-benzoxazine derivatives?

Typical methods involve:

  • Multi-step cyclization : Starting from substituted hydrazines and ketones (e.g., uses 2-hydrazinobenzoic acid and diphenyl cyanodithioimidocarbonate under acidic conditions).
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to thermal methods (e.g., highlights microwave optimization for similar compounds).

Q. How can reaction conditions be optimized for regioselective functionalization of the pyrazole ring?

Regioselectivity is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the nitrogen-rich pyrazole ring.
  • Catalytic systems : Acidic conditions (HCl in ) stabilize intermediates, while transition-metal catalysts (e.g., Pd) enable cross-coupling at specific positions.

Methodological Insight : Use LC-MS to monitor reaction intermediates and adjust temperature/pH dynamically. Refer to ’s acylation protocol for analogous heterocycles .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?

The 3,4,5-trimethoxyphenyl group enhances lipid solubility and membrane permeability, while halogens (e.g., Cl in ) increase electrophilicity for covalent binding.

Q. How can contradictory data on cytotoxicity across studies be resolved?

Contradictions often arise from:

  • Assay variability : MTT vs. resazurin assays yield differing IC50 values due to redox interference.
  • Cell-line specificity : notes differential sensitivity in HeLa vs. MCF-7 cells.

Methodological Insight : Validate results using orthogonal assays (e.g., clonogenic survival) and standardized cell lines (e.g., NCI-60 panel) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., PDB ID: X8P in ).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with trimethoxy groups) .

Q. How does the compound’s environmental fate align with green chemistry principles?

Assess biodegradation pathways using OECD 301F tests. The methoxy groups may slow hydrolysis, requiring photolytic degradation studies (see ’s framework for abiotic/biotic transformation analysis) .

Q. Methodological Guidance

  • Structural Refinement : For crystallographic data (e.g., ), refine H-atoms isotropically with distance restraints (N–H: 0.88 Å) to minimize residual density .
  • Bioactivity Profiling : Combine phenotypic screening (e.g., zebrafish models) with target-based assays to elucidate mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.